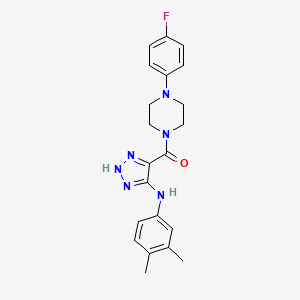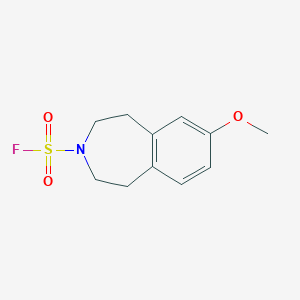
6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone
Vue d'ensemble
Description
6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone (6P5P-2P2EP-3P) is a novel synthetic compound that has recently been studied for its potential applications in the scientific research field. It is a cyclic compound with both hydrophobic and hydrophilic properties, making it an interesting target for further investigation.
Applications De Recherche Scientifique
COX-2 Inhibitor Properties
6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone, related to pyridazinone compounds like ABT-963, has been recognized for its potent and selective inhibition of the COX-2 enzyme. ABT-963, a vicinally disubstituted pyridazinone, shows excellent selectivity for COX-2 over COX-1, improved solubility, and potent oral anti-inflammatory effects without significant gastric damage in animal models. It effectively reduces prostaglandin E2 production and exhibits dose-dependent reduction in nociception and significant mitigation of bone loss and soft tissue destruction. This compound is highlighted for its potential in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).
Chemical Synthesis and Applications
Pyridazinones, including derivatives of 6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone, are synthesized primarily via the addition of hydrazine or its derivatives to a 1,4-disubstituted carbon chain. These compounds are known for their biological activities, especially in relation to the cardiovascular system. Pyridazine's physical properties, such as being a colorless liquid with a pyridine-like odor and a high boiling point, indicate extensive dipolar association and make it a base for various nucleophilic substitution reactions, leading to a wide array of pyridazine substitution products (Jakhmola, Jawla, Tangri, & Mishra, 2016).
TB Treatment Development
Macozinone, a piperazine-benzothiazinone, is in clinical studies for treating tuberculosis (TB) and is structurally related to 6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone. This compound targets decaprenylphospohoryl ribose oxidase involved in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. Early clinical studies show promise for its efficacy in TB drug regimens (Makarov & Mikušová, 2020).
Pharmacological Applications
Azolo[d]pyridazinone derivatives, structurally related to 6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone, show a wide range of pharmacological activities. These activities include antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial effects. The review highlights the potential of azolo[d]pyridazinone-based drug candidates in future drug design and development due to their diverse biological activities and the significance of the scaffold against targets like PDE, COX, and DPP-4 (Tan & Ozadali Sari, 2020).
Propriétés
IUPAC Name |
6-phenyl-5-piperidin-1-yl-2-prop-2-enylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-2-11-21-17(22)14-16(20-12-7-4-8-13-20)18(19-21)15-9-5-3-6-10-15/h2-3,5-6,9-10,14H,1,4,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXLJZCGLQCOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-5-(1-piperidinyl)-2-prop-2-enyl-3-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



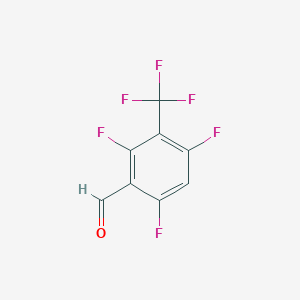
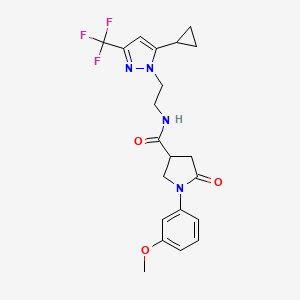
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)
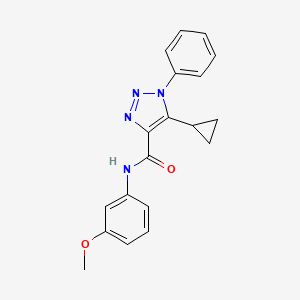

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)

![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)
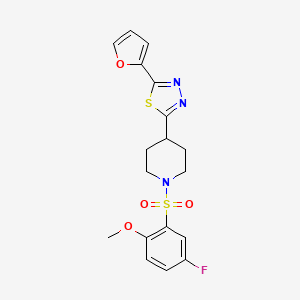
![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)
